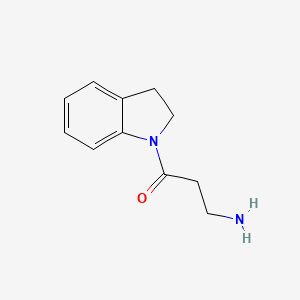

3-Amino-1-(indolin-1-yl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13/h1-4H,5-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTQSAKTWLODFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Amino 1 Indolin 1 Yl Propan 1 One

Direct Synthesis Approaches

Direct synthesis methods for 3-Amino-1-(indolin-1-yl)propan-1-one aim to construct the molecule in a straightforward manner, often by assembling key fragments in a convergent fashion. These strategies prioritize efficiency and high yields through various chemical transformations.

Friedel-Crafts Acylation Strategies for Indoline (B122111) Moiety Integration

Friedel-Crafts acylation is a fundamental method for attaching an acyl group to an aromatic ring. In the context of synthesizing this compound, this strategy involves the acylation of the indoline nucleus. The reaction typically employs a Lewis acid catalyst to activate the acylating agent, which then reacts with the electron-rich indoline ring.

A plausible route involves the reaction of indoline with a suitable 3-aminopropanoyl derivative. To prevent side reactions with the amino group, it is often necessary to use a protected form, such as N-phthaloyl-β-alanine chloride. The Lewis acid, commonly aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), facilitates the electrophilic substitution onto the indoline ring. nih.gov Subsequent deprotection of the amino group yields the final product. A key consideration in this method is regioselectivity, as acylation can potentially occur at different positions of the indoline ring, though the N-acylation product is typically favored in the absence of strong activation at the aromatic ring. researchgate.net

| Parameter | Details | References |

| Starting Material | Indoline | N/A |

| Acylating Agent | 3-(Protected-amino)propanoyl chloride (e.g., N-Phthaloyl-β-alanine chloride) | N/A |

| Catalyst | Lewis Acids (e.g., AlCl₃, SnCl₄, TiCl₄) | nih.gov |

| Key Transformation | Electrophilic acylation at the nitrogen of the indoline ring | researchgate.net |

| Subsequent Step | Deprotection of the amino group (e.g., hydrazinolysis for phthalimide) | mdpi.com |

Reductive Amination and Alkylation Protocols for Amino Ketone Formation

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com

For the synthesis of this compound, a potential strategy starts with a suitable precursor ketone, such as 1-(indolin-1-yl)ethanone, which can be elaborated to introduce the aminomethyl group. A more direct approach would involve the reaction of indoline with a β-keto aldehyde or a related species, followed by reductive amination. A common protocol uses a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the iminium ion intermediate in the presence of the carbonyl group. masterorganicchemistry.comorganic-chemistry.org These reactions are often performed as a one-pot procedure, enhancing their efficiency. wikipedia.org

| Method | Starting Materials | Reagents | Key Features | References |

| Reductive Amination | Precursor ketone (e.g., 1-(indolin-1-yl)-3-oxopropane), Ammonia (B1221849)/Amine source | Reducing agent (NaBH₃CN, NaBH(OAc)₃), Mildly acidic conditions | One-pot reaction, high selectivity for imine reduction | wikipedia.orgmasterorganicchemistry.comresearchgate.net |

| Direct Alkylation | Indoline, 3-Halo-1-propanone derivative with a protected amino group | Base (e.g., K₂CO₃, Et₃N) | Stepwise formation of C-N bond | masterorganicchemistry.com |

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) offer a powerful strategy for synthesizing complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. nih.gov These reactions involve the combination of three or more reactants that react to form a single product incorporating substantial portions of all the starting materials.

A hypothetical MCR for this compound could involve the reaction of indoline, an ammonia source, and an α,β-unsaturated carbonyl compound like acrolein or acrylic acid derivatives. This type of reaction, often a variation of the Mannich reaction or a Michael addition followed by condensation and rearrangement, can rapidly assemble the target molecular framework. The choice of catalyst, such as a Lewis acid or an organocatalyst, is crucial for controlling the reaction pathway and achieving high yields. The development of such MCRs is a significant area of research aimed at green and efficient chemical synthesis. nih.govnih.gov

| Reaction Type | Components | Catalyst | Potential Advantages | References |

| Mannich-type Reaction | Indoline, Formaldehyde, a suitable ketone/enolate precursor | Acid or Base | Rapid C-C and C-N bond formation | researchgate.net |

| Aza-Michael Addition | Indoline, Acrylate (B77674) derivative, Amine source | Lewis Acid or Organocatalyst | High atom economy, convergent synthesis | iaea.org |

Cyclization-Based Synthetic Pathways

Cyclization strategies involve the formation of the core indoline ring as a key step in the synthesis. This approach typically starts with an acyclic precursor that is designed to undergo an intramolecular reaction to form the heterocyclic system.

For the synthesis of this compound, one could envision a precursor such as a 2-alkenyl-N-acylaniline derivative. This precursor, containing the necessary 3-aminopropanoyl side chain attached to the nitrogen, could undergo an intramolecular cyclization, such as an aza-Michael addition, to form the five-membered indoline ring. semanticscholar.org This method allows for the strategic placement of substituents on the aromatic ring before the cyclization event. The success of this approach depends on the careful design of the acyclic precursor and the choice of reaction conditions to favor the desired cyclization pathway.

| Strategy | Precursor | Reaction Type | Key Bond Formation | References |

| Intramolecular Cyclization | Substituted N-(3-aminopropanoyl)-2-vinylaniline | Intramolecular aza-Michael addition | C-N bond to form the indoline ring | semanticscholar.org |

| Reductive Cyclization | N-(2-nitrophenyl)ethyl-3-aminopropanamide | Catalytic hydrogenation | Reduction of nitro group followed by cyclization | google.com |

Stereoselective and Asymmetric Synthesis

While the parent compound this compound is achiral, derivatives with substituents on the propan-1-one chain can possess stereocenters. The synthesis of such chiral derivatives requires stereoselective or asymmetric methods to control the three-dimensional arrangement of atoms.

Chiral Auxiliaries and Catalytic Asymmetric Methods in Amino Ketone Synthesis

Asymmetric synthesis is crucial for producing enantiomerically pure compounds. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For synthesizing a chiral version of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the propionyl moiety. researchgate.netyoutube.com Diastereoselective alkylation or an aldol reaction could then be used to install a substituent stereoselectively, followed by attachment to the indoline and removal of the auxiliary.

Catalytic asymmetric methods offer a more atom-economical approach. These methods use a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For example, the asymmetric hydrogenation of an enamine precursor or the asymmetric alkylation of an enolate using a chiral catalyst could establish the stereocenter. Chiral phosphoric acids and transition metal complexes with chiral ligands are commonly employed catalysts for such transformations. acs.org The development of enzymatic cascades, combining aldol reactions with reductive aminations, also presents a powerful tool for the stereoselective synthesis of complex amino alcohols and their derivatives. researchgate.netnih.gov

| Method | Description | Examples of Catalysts/Auxiliaries | Key Advantage | References |

| Chiral Auxiliary | A temporary chiral group directs a diastereoselective reaction. | Evans oxazolidinones, SAMP/RAMP hydrazones | High diastereoselectivity, reliable methodology | wikipedia.orgresearchgate.netmdpi.com |

| Asymmetric Catalysis | A chiral catalyst creates a stereocenter enantioselectively. | Chiral Phosphoric Acids (CPAs), Chiral metal complexes (e.g., Ru-BINAP) | High catalytic turnover, atom economy | acs.orggoogle.com |

| Biocatalysis | Enzymes catalyze stereoselective transformations. | Aldolases, Imine Reductases (IREDs) | High enantioselectivity, mild reaction conditions | researchgate.netnih.gov |

Diastereoselective Control in Indoline and Propanone Derivatives

The stereochemical configuration of this compound is a critical determinant of its biological activity and physical properties. Consequently, achieving high levels of diastereoselective control during the synthesis of its indoline and propanone fragments is of paramount importance. Researchers have developed various strategies to influence the stereochemical outcome of reactions leading to these and similar structures.

One prominent approach involves the use of chiral catalysts. For instance, gold-catalyzed cyclization reactions of alkyne-tethered indoles have been shown to proceed with high diastereoselectivity. nih.gov While some methods rely on chiral ligands to induce asymmetry, an alternative and often complementary strategy is to use a chiral precursor with an achiral gold catalyst. nih.gov This approach has been successfully employed in the preparation of enantiopure tricyclic indolines, where a stereocenter in the precursor dictates the diastereomeric outcome of the cyclization. nih.gov

Another powerful technique for diastereoselective synthesis is the dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction. This method has been utilized to convert indole-tethered pyrroles into 2,3-fused tetracyclic indolines containing a C3 all-carbon quaternary stereocenter with cis-diastereoselectivity. acs.org The versatility of this approach is enhanced by the wide availability of various indole-tethered pyrroles and alkylating agents. acs.org

Furthermore, metal carbene C–H insertion reactions offer a robust method for constructing densely substituted five-membered rings, including indolines, with high diastereoselectivity. escholarship.org Chiral rhodium tetracarboxylates are effective catalysts for inducing high levels of enantioselectivity in these transformations. escholarship.org

Formal [3+2]-cycloaddition reactions of γ-amino-α,β-unsaturated esters to arynes also provide a direct route to indolines in a highly regio- and diastereoselective manner. organic-chemistry.org Similarly, palladium-catalyzed interceptive decarboxylative benzylic cycloaddition (IDBC) of nonvinyl, trifluoromethyl benzoxazinanones with sulfur ylides enables a highly diastereoselective synthesis of trifluoromethyl-substituted indolines. organic-chemistry.org

The following table summarizes key diastereoselective methods applicable to the synthesis of indoline derivatives:

| Method | Key Features | Catalyst/Reagent | Diastereoselectivity |

| Gold-Catalyzed Cyclization | Utilizes alkyne-tethered indoles. | Achiral Gold Catalyst with Chiral Precursor | High |

| Dearomative Alkylation/Aza-FC Cascade | Forms C3 all-carbon quaternary stereocenters. | NaOtBu, Et3B | cis-Diastereoselective |

| Rhodium Carbene C–H Insertion | Constructs densely substituted five-membered rings. | Chiral Rhodium Tetracarboxylates | High |

| [3+2]-Cycloaddition | One-step formal cycloaddition to arynes. | - | High |

| Palladium-Catalyzed IDBC | Synthesizes trifluoromethyl-substituted indolines. | Palladium Catalyst | High |

Green Chemistry Approaches to the Synthesis of this compound

In line with the principles of sustainable chemistry, significant effort has been directed towards developing environmentally benign synthetic routes to compounds like this compound. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Photocatalytic Radical Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel and efficient bond-forming reactions. nih.govrsc.org This strategy is particularly relevant to the synthesis of the propanone moiety and its derivatives. Carboxylic acids and their derivatives are ideal starting materials for these transformations due to their abundance and structural diversity. rsc.org

Photocatalytic methods can facilitate the generation of acyl radicals from acyl chlorides, which can then participate in cascade reactions to form complex cyclic structures. rsc.org For instance, a photoinduced N-heterocyclic nitrenium (NHN)-catalyzed single-electron reduction of acyl fluorides can generate acyl radicals for the synthesis of phenanthridine derivatives. rsc.org The use of organic photocatalysts, such as 4CzIPN, can render the entire process metal-free, further enhancing its green credentials. nih.gov

Recent advancements have demonstrated the synthesis of ketones from simple substrates under mild, oxidant-free conditions through the synergistic activation of C–N and C(sp³)–H bonds. rsc.org These radical-based strategies offer distinct advantages over traditional two-electron reaction systems by overcoming their inherent limitations. rsc.org

Transition Metal-Catalyzed Dehydrogenative Coupling

Transition metal-catalyzed dehydrogenative coupling represents an atom-economical and sustainable approach to amide bond formation, a key step in the synthesis of this compound. This method directly couples alcohols and amines, with the only byproduct being hydrogen gas. elsevierpure.com

While many systems require high reaction temperatures, recent developments have led to catalysts that operate under much milder conditions. acs.org For example, ruthenium PNNH complexes have been shown to catalyze the dehydrogenative coupling of amines and alcohols at the boiling point of diethyl ether (34.6 °C). acs.org This significant reduction in reaction temperature enhances the practical utility of this methodology.

Manganese pincer complexes have also been reported as effective base-metal catalysts for the dehydrogenative coupling of primary amines with alcohols or esters. elsevierpure.com The mechanism of this transformation is thought to involve two metal-catalyzed cycles: the first produces an aldehyde and H₂, and the second involves the formation and dehydrogenation of a hemiaminal. acs.org

The table below highlights key features of these green chemistry approaches:

| Approach | Key Transformation | Catalyst/Conditions | Advantages |

| Photocatalytic Radical | Ketone/Amide Synthesis | Visible Light, Photocatalyst (e.g., 4CzIPN, Ru/Ir complexes) | Mild conditions, metal-free options, use of abundant starting materials. |

| Dehydrogenative Coupling | Amide Bond Formation | Transition Metal Catalysts (e.g., Ru, Mn pincer complexes) | Atom-economical, H₂ as the only byproduct, milder reaction conditions are being developed. |

Purification Strategies for Research-Grade Material

Obtaining this compound in high purity is essential for its use in research and development. A variety of purification techniques are employed, often in combination, to achieve the desired research-grade quality.

Commonly, the crude product from a synthesis is subjected to column chromatography on silica gel. nih.gov This technique separates the target compound from unreacted starting materials, byproducts, and catalyst residues based on differences in polarity. The choice of eluent system is critical for achieving good separation.

For compounds that are solids, recrystallization is a powerful purification method. acs.org This involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. This method is particularly effective for removing small amounts of impurities and can often yield material of very high purity.

In cases where the product is an amine, purification can be achieved by acid-base extraction . The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution. The basic amine is protonated and dissolves in the aqueous layer, while neutral and acidic impurities remain in the organic layer. The aqueous layer is then separated, basified, and the purified amine is extracted back into an organic solvent.

For volatile compounds, distillation , including vacuum distillation for high-boiling point substances, can be an effective purification method. google.comresearchgate.net Molecular distillation is a particularly gentle technique used for thermally sensitive compounds. researchgate.net

The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy . google.comgoogle.com

| Purification Technique | Principle of Separation | Applicability |

| Column Chromatography | Adsorption/Polarity | Broadly applicable to most organic compounds. |

| Recrystallization | Solubility Differences | Crystalline solids. |

| Acid-Base Extraction | Acidity/Basicity | Basic or acidic compounds. |

| Distillation (Vacuum/Molecular) | Boiling Point Differences | Volatile liquids or low-melting solids. |

Mechanistic Organic Chemistry and Reactivity of 3 Amino 1 Indolin 1 Yl Propan 1 One

Reaction Mechanisms of Formation

The synthesis of 3-Amino-1-(indolin-1-yl)propan-1-one can be conceptualized through several fundamental organic reaction mechanisms. These pathways involve the strategic construction of the C-N and C-C bonds that constitute the final molecule.

The formation of the propan-1-one side chain attached to the indoline (B122111) nitrogen likely proceeds through nucleophilic addition pathways. One plausible route is the aza-Michael addition of indoline to an activated alkene. Indoline, with its secondary amine character, can act as a nucleophile, attacking an electrophilic β-carbon of an α,β-unsaturated carbonyl compound or its synthetic equivalent.

A potential synthetic route involves the reaction of indoline with a derivative of acrylic acid, such as acrylonitrile (B1666552) or an acrylate (B77674) ester. In a base-catalyzed process, the indoline nitrogen anion, formed by deprotonation, would attack the double bond of the electrophile. mdpi.comresearchgate.net Subsequent hydrolysis of the nitrile or ester group, followed by amidation, would yield the desired aminopropanone structure.

Alternatively, a Mannich-type reaction represents a powerful method for aminomethylation and could be adapted for this synthesis. chemtube3d.com The classical Mannich reaction involves the condensation of a compound with an active hydrogen (here, a precursor to the ketone), an aldehyde (like formaldehyde), and a secondary amine (indoline). researchgate.net In a modified approach, a pre-formed iminium ion, generated from an appropriate amine and aldehyde, could be attacked by a suitable three-carbon nucleophile. More relevant to the target structure, indoline itself can participate as the amine component in a Mannich reaction with an enolizable ketone and an aldehyde, leading to the formation of a β-amino ketone structure attached to the indoline ring. nih.govacs.orgclockss.org The reaction is believed to proceed via an electrophilic iminium ion intermediate. clockss.org

The indoline ring system is, in essence, a substituted aniline. The reactivity of its benzene (B151609) ring towards electrophilic aromatic substitution (SEAr) is governed by the electronic properties of the substituents: the fused, N-acylated pyrrolidine (B122466) ring. wikipedia.org The nitrogen atom's lone pair can donate electron density into the aromatic ring, acting as an activating group and directing incoming electrophiles to the ortho (C7) and para (C5) positions. libretexts.org However, the acyl group attached to the nitrogen is electron-withdrawing, which delocalizes the lone pair into the carbonyl, thereby reducing the activating effect compared to an unsubstituted indoline or aniline. libretexts.org

This dual nature means that while the ring is activated towards electrophiles, the reaction conditions may need to be more forcing than for strongly activated systems. The regioselectivity is a key consideration. Site-selective functionalization of indolines often occurs at the C7 position, a process that can be facilitated by using a directing group on the nitrogen atom. researchgate.netacs.org The amide carbonyl of the 1-propan-1-one substituent itself can act as a weakly coordinating directing group, potentially guiding a metal catalyst to the C7-H bond.

Table 1: Directing Effects in Electrophilic Aromatic Substitution of Indoline Derivatives

| Substituent/Directing Group on Nitrogen | Expected Major Product Position(s) | Rationale |

|---|---|---|

| H (unsubstituted) | C5, C7 | Strong activation by nitrogen lone pair, directing ortho/para. |

| Acyl (e.g., Acetyl, Propanoyl) | C5, C7 | Moderately activating due to competition between N-lone pair donation to the ring and delocalization into the carbonyl. C7 is often favored in directed reactions. researchgate.netacs.org |

| Sulfonyl (e.g., Tosyl) | C5 | Strong deactivation of the N-lone pair, but the ring remains somewhat activated for substitution, primarily at the para position. |

| Pivaloyl | C7, C4 | Bulky directing groups can favor specific positions, such as C4, through preferential cyclometalation geometry in catalyzed reactions. acs.org |

Modern synthetic strategies increasingly rely on C-H activation to create C-C and C-heteroatom bonds with high efficiency and atom economy. chim.it The synthesis of this compound or its derivatives could employ such methods, particularly for modifying the indoline core. Transition-metal catalysis, often using palladium, rhodium, or cobalt, is central to these transformations. researchgate.netacs.orgmdpi.com

These reactions typically involve a directing group on the indoline nitrogen that coordinates to the metal center and delivers the catalyst to a specific, proximal C-H bond. nih.gov The amide functionality inherent in the target molecule's N-acyl group can serve this directing role, guiding functionalization to the C7 position of the aromatic ring. researchgate.net This strategy has been successfully applied to achieve C7-alkenylation, arylation, and amidation of indoline scaffolds. acs.org Alternatively, C-H activation can also be directed to the sp³-hybridized carbons of the saturated five-membered ring. nih.gov

For instance, a palladium-catalyzed process could involve the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination to the N-acyl indoline, directed C-H activation at C7 to form a palladacycle, and subsequent reductive elimination to form a C7-aryl bond. nih.gov

Table 2: Examples of Catalytic Systems for C-H Functionalization of Indoline Derivatives

| Metal Catalyst | Directing Group | Position Functionalized | Type of Functionalization |

|---|---|---|---|

| Rh(III) | Pyridinyl, Pyrimidinyl | C7 | Arylation, Alkenylation acs.org |

| Pd(II) | Pivaloyl | C7 | Acylation acs.org |

| Co(III) | Pivaloyl | C7 | C-C Coupling researchgate.net |

| Pd(OAc)₂ | Fluoroamide | Transannular C-H | Arylation nih.gov |

| Ru(II) | Pyrimidyl | C7 | Arylation mdpi.com |

Radical chemistry offers powerful and alternative pathways for the construction of heterocyclic systems like indoline. researchgate.net The formation of the indoline ring itself can be achieved through radical cyclization. A visible-light mediated protocol, for example, can generate a radical on a side chain of an N-substituted aniline, which then undergoes an intramolecular cyclization onto the aromatic ring to form the indoline structure. rsc.orgrsc.org

One plausible radical-based synthesis could start with an N-allyl-2-haloaniline derivative. Under photocatalytic, metal-free conditions, an electron-donor-acceptor (EDA) complex could form, leading to the generation of an aryl radical upon cleavage of the carbon-halogen bond. rsc.org This aryl radical would then undergo a 5-exo-trig cyclization onto the allyl double bond, followed by reduction and protonation to yield the substituted indoline ring. acs.org Subsequent modification of the side chain would be required to install the aminopropanone moiety.

Another approach involves the dearomatization of an indole (B1671886) precursor via a radical addition. researchgate.net In a photoredox-catalyzed Giese-type reaction, a radical generated from a precursor like a tertiary amine can add to the electron-deficient C2=C3 bond of a suitably substituted indole, leading to a dearomatized radical intermediate that is then reduced and protonated to give the indoline product. researchgate.net

Intramolecular and Intermolecular Reactions

Once formed, the bifunctional nature of this compound allows for a range of subsequent intramolecular and intermolecular reactions, leading to more complex molecular architectures.

The indoline skeleton, while relatively stable, can participate in ring-opening and ring-expansion reactions under certain conditions. For instance, acid-promoted reactions of indoles can lead to ring-opening followed by ring-closure (ANRORC mechanism) to yield quinoline (B57606) or quinolone structures. rsc.orgrsc.org It is conceivable that under strong acidic or specific catalytic conditions, the indoline ring of the target compound could undergo similar transformations.

More synthetically valuable are intramolecular ring-closure (annulation) reactions. The aminopropanone side chain provides the necessary components for cyclization onto the indoline core to build fused polycyclic systems. For example, activation of the C7 position of the indoline ring via metal-catalyzed C-H activation could be followed by an intramolecular nucleophilic attack by the terminal amino group to forge a new seven-membered ring, creating a tricyclic benzodiazepine-like structure.

Alternatively, intramolecular [4+2] cycloaddition strategies are powerful methods for constructing the indoline ring system itself from acyclic precursors, providing access to highly substituted indolines. nih.gov Furthermore, domino reactions involving a Cu-catalyzed amidation followed by an intramolecular nucleophilic substitution can efficiently build the indoline core from functionalized phenethyl precursors. nih.gov Such strategies highlight the potential for convergent syntheses of complex indoline-containing molecules.

Functional Group Interconversions of the Amino and Ketone Moieties

The chemical reactivity of this compound is characterized by the presence of a primary amino group (-NH₂) and a ketone carbonyl group (C=O). These functional groups are key sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Interconversions of the Amino Group:

The primary amino group is a versatile functional handle. It can undergo nucleophilic substitution reactions and can be converted into several other functional groups. Common interconversions include:

Alkylation and Acylation: The lone pair of electrons on the nitrogen atom allows for reactions with electrophiles. N-alkylation can introduce alkyl groups, while acylation with acyl chlorides or anhydrides yields the corresponding amides.

Conversion to Azides: The amino group can be converted to an azide (B81097) (-N₃) via diazotization followed by substitution with an azide salt. Azides are useful synthetic intermediates that can be further transformed, for instance, through reduction back to amines or via cycloaddition reactions. vanderbilt.edu

Conversion to Halides: Through diazotization, the amino group can be transformed into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by halides.

Interconversions of the Ketone Group:

The ketone's carbonyl group is electrophilic at the carbon atom and nucleophilic at the oxygen atom, enabling a wide array of reactions.

Reduction to Alcohol: The most common transformation of the ketone is its reduction to a secondary alcohol, yielding 3-Amino-1-(indolin-1-yl)propan-1-ol. This can be achieved using various reducing agents. The choice of reagent can influence the stereoselectivity of the reaction. For instance, asymmetric reduction of similar β-aminoketones can produce optically active amino alcohols with high enantiomeric excess. google.com

Reductive Amination: The ketone can react with an amine in the presence of a reducing agent to form a new C-N bond, effectively converting the ketone into a secondary or tertiary amine.

Conversion to Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the ketone into an oxime. nih.gov Oximes are stable compounds that can be further reduced to amines. vanderbilt.edu

Knoevenagel Condensation: The ketone can potentially participate in condensation reactions with compounds containing active methylene (B1212753) groups, catalyzed by a base.

The following table summarizes potential functional group interconversions for the amino and ketone moieties of this compound, based on general organic chemistry principles. vanderbilt.edu

| Original Functional Group | Reagent(s) | Resulting Functional Group |

| Primary Amine (-NH₂) | Alkyl Halide | Secondary/Tertiary Amine |

| Primary Amine (-NH₂) | Acyl Halide / Anhydride | Amide |

| Primary Amine (-NH₂) | 1. NaNO₂, HCl; 2. NaN₃ | Azide |

| Primary Amine (-NH₂) | 1. NaNO₂, HCl; 2. CuX | Halide |

| Ketone (C=O) | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Ketone (C=O) | R-NH₂, NaBH₃CN | Secondary/Tertiary Amine |

| Ketone (C=O) | H₂NOH | Oxime |

| Ketone (C=O) | Hydrazine (B178648) (H₂N-NH₂) | Hydrazone |

This interactive table is based on established chemical transformations and illustrates potential, not necessarily experimentally verified, reactions for this specific compound.

Catalytic Activity and Role of Specific Catalysts in Transformations

Catalysts play a crucial role in enhancing the efficiency, selectivity, and scope of reactions involving this compound and related structures. The choice of catalyst is critical for achieving desired outcomes, particularly in stereoselective synthesis.

Catalysis in Ketone Reduction:

The asymmetric reduction of β-aminoketones is a key transformation for producing chiral amino alcohols, which are valuable intermediates in pharmaceutical synthesis. google.com

Spiroborate Ester Catalysts: In the presence of a hydrogen donor, spiroborate ester catalysts have been found to be effective in the asymmetric reduction of β-aminoketone compounds. This method can yield 3-amino-1-propanol derivatives with high yield and high optical purity (enantiomeric excess). google.com

Palladium Catalysts: Palladium-catalyzed asymmetric hydrogenation is another powerful method for converting ketones to alcohols with high enantioselectivity. researchgate.net While not specifically documented for this compound, this approach is widely used for structurally similar ketones. researchgate.net

Ruthenium-based Catalysts: Commercially available ruthenium-based catalysts are also employed in hydrogenation and metathesis reactions, indicating their potential utility in transformations involving the broader indolinone scaffold. researchgate.net

Catalysis in Amine and Indole Moiety Transformations:

While the primary amino group itself is reactive, catalysts are often employed to facilitate reactions on the indole nucleus or in multi-component reactions that form similar structures.

L-Proline: The amino acid L-proline has been used as an organocatalyst in Mannich-type reactions to synthesize 3-amino alkylated indoles. researchgate.net It is effective in promoting the three-component coupling of an aldehyde, an amine, and an indole under solvent-free conditions. researchgate.net

Silver Triflate (AgOTf): Silver triflate has been used as a catalyst for the three-component coupling reaction of aldehydes, N-methylanilines, and indoles to generate 3-aminoalkylated indoles. researchgate.net

Metal-Free Conditions: Certain transformations, such as the selective N-arylation of related oxindole (B195798) structures, can be achieved under simple base-mediated, metal-free conditions. researchgate.net

The table below details specific catalysts and their roles in transformations relevant to the functional groups found in this compound.

| Catalyst Type | Specific Catalyst Example | Transformation | Role of Catalyst | Reference(s) |

| Organocatalyst | L-Proline | Mannich-Type Reaction | Activates the aldehyde and facilitates nucleophilic attack by the amine and indole. | researchgate.net |

| Lewis Acid | Silver Triflate (AgOTf) | Three-component coupling | Activates the electrophile for the synthesis of 3-aminoalkylated indoles. | researchgate.net |

| Transition Metal | Palladium Complexes | Asymmetric Hydrogenation | Enables stereoselective reduction of ketones to chiral alcohols. | researchgate.net |

| Transition Metal | Ruthenium-based catalysts | Hydrogenation / Metathesis | Facilitates various C-C and C=C bond formations and hydrogenations. | researchgate.net |

| Boron-based | Spiroborate Ester | Asymmetric Ketone Reduction | Forms a chiral complex with the ketone, directing the hydride attack for enantioselective reduction. | google.com |

This interactive table highlights catalysts used in reactions of analogous structures, suggesting their potential application in transformations of this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Amino 1 Indolin 1 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. For 3-Amino-1-(indolin-1-yl)propan-1-one, ¹H and ¹³C NMR provide unambiguous evidence for its covalent framework and offer insights into the molecule's conformational dynamics.

Detailed analysis of ¹H NMR spectra allows for the assignment of each proton in the molecule. The aromatic protons on the indoline (B122111) ring typically appear as a complex multiplet pattern in the downfield region. The two methylene (B1212753) groups of the indoline ring (at positions 2 and 3) show characteristic shifts, as do the methylene protons of the propanone side chain. The protons adjacent to the carbonyl group and the amino group are particularly informative due to their distinct chemical environments.

In ¹³C NMR, every unique carbon atom in this compound produces a distinct signal. The carbonyl carbon is readily identified by its significant downfield shift (typically δ 170-175 ppm). The aromatic carbons of the indoline moiety resonate in the δ 110-150 ppm range, while the aliphatic carbons of the indoline and propanone chain appear in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning proton and carbon signals and confirming the connectivity of the atoms. Conformational analysis can be aided by Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between specific protons, helping to define the preferred spatial arrangement of the indoline ring relative to the flexible propanone side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical shifts for indoline and aminopropanone substructures.

| Atom Position (Indoline Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-4, H-5, H-6, H-7 | 6.6 - 7.2 | 110 - 128 |

| C-2 (CH₂) | ~3.0 - 3.2 | ~28 - 30 |

| C-3 (CH₂) | ~3.5 - 3.7 | ~48 - 50 |

| C-3a, C-7a (Bridgehead) | - | ~130, ~145 |

| Atom Position (Propan-1-one Chain) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C-1' (C=O) | - | ~172 |

| C-2' (CH₂) | ~2.8 - 3.0 | ~38 - 40 |

| C-3' (CH₂) | ~3.1 - 3.3 | ~35 - 37 |

| NH₂ | ~1.5 - 2.5 (broad) | - |

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers. While a specific crystal structure for this compound is not publicly available, the expected structural features can be discussed.

If crystallized, the technique would confirm the planar geometry of the aromatic portion of the indoline ring and the puckered conformation of its five-membered ring. The bond lengths and angles of the amide linkage would be precisely determined.

Crucially, X-ray analysis would elucidate the intermolecular forces that govern the crystal packing. The primary amine (NH₂) and the carbonyl oxygen (C=O) are prime candidates for forming a network of intermolecular hydrogen bonds. These interactions, specifically N-H···O=C hydrogen bonds, would likely be a dominant force in the crystal lattice. Furthermore, the aromatic rings of the indoline moieties could engage in π-π stacking interactions, where the electron-rich aromatic systems align in parallel or offset arrangements, further stabilizing the crystal structure. Analysis of Hirshfeld surfaces, derived from the crystal structure data, would allow for a quantitative breakdown of these different intermolecular contacts. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can provide information on molecular dynamics and bonding. nih.govruc.dk

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most prominent absorption band would be the strong C=O stretching vibration of the tertiary amide group, expected around 1650 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as a medium-intensity, possibly broad, signal in the 3300-3500 cm⁻¹ region. N-H bending vibrations are expected near 1600 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹). C-N stretching vibrations for both the amine and the amide would also be present in the fingerprint region (1000-1350 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, aromatic C=C ring stretching vibrations (around 1600 cm⁻¹ and 1450 cm⁻¹) are often stronger and more defined than in FT-IR. The symmetric C-H stretching of the aliphatic chains would also be prominent. As Raman is less sensitive to water, it can be a useful tool for studying the molecule in aqueous environments. ruc.dk

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium to Strong |

| C=O (Amide) | Stretch | 1630 - 1680 | Strong |

| N-H (Amine) | Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | Medium |

| C-N (Amide/Amine) | Stretch | 1000 - 1350 | Medium |

Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (C₁₁H₁₄N₂O), high-resolution mass spectrometry (HRMS) would determine its exact mass, confirming the molecular formula. The nominal molecular weight is 190.24 g/mol .

Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern in the MS/MS spectrum is key to structural elucidation. The most likely fragmentation pathways would involve cleavage of the propanone side chain. A primary fragmentation would be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the aminopropyl moiety or the formation of an indolinoyl cation.

Predicted Fragmentation:

[M+H]⁺ at m/z 191.

Alpha-cleavage: Cleavage of the C-N bond of the indoline ring can lead to the indoline cation at m/z 118.

Cleavage of the side chain: Fragmentation can occur at the C-C bonds of the propanone chain, leading to various smaller charged fragments. For instance, cleavage between C2' and C3' could yield a fragment corresponding to the [M-CH₂NH₂]⁺ ion.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | Protonated Parent Molecule | 191 |

| [M-NH₃]⁺ | Loss of ammonia (B1221849) | 174 |

| [C₈H₈N]⁺ | Indoline cation | 118 |

| [C₉H₈NO]⁺ | Indolinoyl cation | 146 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly sensitive to conjugated systems.

The primary chromophore in this compound is the indoline ring system. The benzene (B151609) ring fused to the nitrogen-containing five-membered ring constitutes a conjugated π-system. This system is expected to exhibit characteristic π → π* electronic transitions. Typically, substituted benzene rings show a primary absorption band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-280 nm. The presence of the nitrogen atom and its lone pair electrons, along with the amide substituent, will influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these bands. The non-bonding electrons on the amide oxygen could potentially participate in n → π* transitions, which are generally much weaker and may be observed as a shoulder on the main absorption bands. The solvent used for analysis can also cause shifts in the absorption maxima (solvatochromism).

Theoretical and Computational Investigations of 3 Amino 1 Indolin 1 Yl Propan 1 One

Density Functional Theory (DFT) Calculations

Optimized Geometries and Electronic Structure Analysis

No published data or computational results were found regarding the optimized molecular geometry or the electronic structure of 3-Amino-1-(indolin-1-yl)propan-1-one.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Global Reactivity Parameters

There is no available information on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the associated global reactivity parameters for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

No computational studies on the vibrational frequencies or their correlation with experimental spectroscopic data for this compound were identified.

Non-Linear Optical (NLO) Properties Prediction

Information regarding the predicted Non-Linear Optical (NLO) properties of this molecule is not available in the public domain.

Conformational Analysis and Energy Landscapes

No research detailing the conformational analysis or potential energy landscapes for this compound could be retrieved.

Molecular Dynamics (MD) Simulations for Structural Stability and Dynamic Behavior

No studies utilizing Molecular Dynamics (MD) simulations to investigate the structural stability and dynamic behavior of this compound were found.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are essential computational techniques to predict and analyze the interaction of a ligand with a receptor or enzyme at the molecular level. For this compound, while specific docking studies on this exact molecule are not widely published, analysis of closely related indoline (B122111) derivatives provides significant insight into its potential binding modes and interactions.

Prediction of Molecular Interactions with Model Receptors or Enzymes

Computational docking simulations of various indoline-based compounds against several biological targets have revealed common interaction patterns that are likely applicable to this compound. The indoline moiety is frequently observed to occupy hydrophobic pockets within receptor binding sites. nih.govnih.gov For instance, in studies on 5-lipoxygenase (5-LOX) inhibitors, the indoline scaffold is positioned near the catalytic iron, engaging in van der Waals interactions with surrounding hydrophobic residues. nih.govnih.gov Similarly, in docking studies with the serotonin (B10506) transporter (SERT) and dopamine (B1211576) D2 receptor, the related indole (B1671886) moiety of ligands participates in aromatic interactions within hydrophobic sub-pockets. bldpharm.com

The aminopropyl side chain of this compound is crucial for forming directed interactions. The terminal primary amino group, which is expected to be protonated under physiological conditions, can form strong ionic interactions (salt bridges) with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in a receptor's binding site. bldpharm.com This is a common feature observed for many amine-containing ligands. The carbonyl group on the propane (B168953) chain can act as a hydrogen bond acceptor, further anchoring the ligand within the binding pocket.

Based on studies of analogous compounds, the predicted interactions for this compound with a model receptor are summarized in the table below.

Table 1: Predicted Molecular Interactions of this compound with a Model Receptor

| Molecular Moiety | Potential Interacting Residues (Example) | Type of Interaction |

|---|---|---|

| Indoline (Benzene Ring) | Phe, Tyr, Trp, Leu, Ile, Val | Hydrophobic, van der Waals |

| Indoline (NH group) | Gln, Asn, Ser, Thr, Backbone C=O | Hydrogen Bond (Donor) |

| Propyl Chain Carbonyl (C=O) | Gln, Asn, Ser, Tyr, Arg, Lys | Hydrogen Bond (Acceptor) |

| Terminal Amino (NH2) group | Asp, Glu | Ionic Interaction (Salt Bridge), Hydrogen Bond (Donor) |

Docking studies on spiro[indoline-3,4′-pyridine] derivatives have also shown that the indoline nitrogen can be a key interaction point. mdpi.com These findings collectively suggest that this compound has the potential to bind to receptors through a combination of hydrophobic, hydrogen bonding, and ionic interactions, making it a versatile scaffold for further investigation.

Hydrogen Bonding Network Analysis

The structure of this compound contains multiple functional groups capable of participating in hydrogen bonds, both as donors and acceptors. This capacity is critical for its interaction with biological macromolecules and for its arrangement in the solid state. nih.govnih.gov

The potential hydrogen bond donors are the N-H group of the indoline ring and the terminal primary amino (-NH2) group. The primary amine is a particularly strong hydrogen bond donor, especially when protonated. The hydrogen bond acceptors are the oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atom of the indoline ring (via its lone pair). nih.gov

Computational studies on related systems, such as indole-ketone complexes, confirm that the N-H···O=C hydrogen bond is a significant stabilizing interaction. nih.gov In the case of this compound, both intermolecular and intramolecular hydrogen bonds are conceivable. An intramolecular hydrogen bond could potentially form between the terminal amino group and the carbonyl oxygen, leading to a more constrained conformation of the side chain. In a protein binding site or in the solid state, the molecule would likely form a network of intermolecular hydrogen bonds with receptor residues or neighboring molecules. researchgate.net

Table 2: Potential Hydrogen Bond Donor and Acceptor Sites

| Site | Type | Description |

|---|---|---|

| Indoline N-H | Donor | The hydrogen atom on the indoline nitrogen can form a hydrogen bond. nih.gov |

| Carbonyl C=O | Acceptor | The lone pairs on the carbonyl oxygen are strong hydrogen bond acceptors. nih.gov |

| Terminal -NH2 | Donor | The two hydrogen atoms of the primary amine are strong hydrogen bond donors. |

The interplay of these hydrogen bonds significantly influences the molecule's conformational preferences and its binding affinity to target receptors. mdpi.com

Pi-Stacking Interactions in Solid State and Solution

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. Although the indoline ring system itself is not fully aromatic, its fused benzene (B151609) ring is capable of participating in π-π stacking interactions. nih.govnih.gov These interactions are important for the stabilization of protein-ligand complexes and for the packing of molecules in crystals. nih.govrsc.org

The benzene portion of the indoline scaffold can stack with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within a protein binding site. nih.gov The geometry of this interaction can be parallel-displaced or T-shaped (edge-to-face). Computational studies on indole derivatives have quantified the energy of these interactions, showing that they contribute significantly to binding affinity. nih.govmdpi.com

In the solid state, molecules of this compound could arrange themselves such that the benzene rings of adjacent molecules overlap, leading to stabilizing π-stacking interactions that influence the crystal lattice structure. researchgate.net These interactions would likely occur in conjunction with the hydrogen bonding networks to create a stable three-dimensional structure.

Table 3: Potential Pi-Interactions of the Indoline Moiety

| Interacting Partner (Example) | Type of Pi-Interaction |

|---|---|

| Aromatic Amino Acid (Phe, Tyr, Trp) | π-π Stacking (Parallel-displaced or T-shaped) |

| Cationic Residue (Arg, Lys) | Cation-π Interaction |

| Another Indoline Molecule | π-π Stacking |

Mechanistic Insights from Computational Transition State Modeling

Computational transition state modeling provides valuable insights into the reaction mechanisms, energetics, and selectivity of chemical transformations. A plausible synthetic route for this compound involves the Michael addition of indoline to an appropriate three-carbon electrophile, such as acrylonitrile (B1666552) or acrylamide, followed by functional group transformations.

Let's consider the Michael addition of indoline to an α,β-unsaturated carbonyl compound as a key step. Density Functional Theory (DFT) calculations on similar Michael additions have been used to model the transition states and rationalize experimental outcomes. nih.govacs.org

For the addition of indoline to an α,β-unsaturated system, the reaction would proceed through a transition state where the nitrogen atom of indoline forms a new C-N bond with the β-carbon of the Michael acceptor. Computational modeling of this transition state would likely reveal several key features:

Geometry: The transition state would have a specific geometry where the indoline nitrogen approaches the planar α,β-unsaturated system at a particular angle (e.g., the Bürgi-Dunitz angle).

Energetics: The activation energy barrier (ΔG‡) for this step could be calculated, providing a measure of the reaction rate. acs.org

Catalysis: If a catalyst is used (e.g., an acid or a base), the transition state model would include the catalyst and show how it facilitates the reaction, for instance, by activating the electrophile or enhancing the nucleophilicity of the indoline. researchgate.net Computational studies on proline-catalyzed Michael reactions, for instance, have detailed how the catalyst orients the reactants in the transition state to control stereoselectivity. nih.gov

A hypothetical transition state for the uncatalyzed Michael addition is depicted below, showing the partial bond formation between the indoline nitrogen and the β-carbon of a generic Michael acceptor.

Table 4: Hypothetical Transition State Features for Michael Addition

| Feature | Description |

|---|---|

| Reactants | Indoline, α,β-Unsaturated Ketone/Amide |

| Key Bond Formation | N(indoline) --- Cβ(acceptor) |

| Key Bond Breaking | Cα=Cβ double bond becomes a single bond |

| Charge Distribution | Development of negative charge on the carbonyl oxygen |

| Computational Method | Density Functional Theory (DFT) (e.g., B3LYP) |

| Expected Output | Transition state geometry, activation energy (ΔG‡) |

By analyzing the structures and energies of such transition states, computational chemistry can guide the optimization of reaction conditions to improve yields and selectivity in the synthesis of this compound and its derivatives. nih.govacs.org

Chemical Transformations and Derivatization of 3 Amino 1 Indolin 1 Yl Propan 1 One

Functionalization of the Amino Group

The primary amino group in 3-Amino-1-(indolin-1-yl)propan-1-one is a key site for nucleophilic reactions, enabling the introduction of a wide variety of functional groups and the construction of more complex molecules.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the primary amine allows for straightforward acylation, alkylation, and sulfonylation reactions.

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides. libretexts.orgsimply.sciencechemistrystudent.com This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. simply.science This transformation is fundamental for introducing a wide range of acyl groups to the molecule.

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. jove.com To achieve controlled mono-alkylation, reductive amination is a preferred method. This involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN). chemistrysteps.com

Sulfonylation: The reaction of the amino group with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. researchgate.net This reaction is crucial for installing sulfonyl groups, which are important pharmacophores in many drug molecules.

Table 1: Representative Reactions for Functionalization of the Amino Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Acylation | Acyl Chloride (R-COCl) / Base | N-Acyl Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde (R-CHO), NaBH₃CN | Secondary Amine |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) / Base | Sulfonamide |

Formation of Amides, Ureas, and Thioureas

The primary amine serves as a nucleophile for the synthesis of amides, ureas, and thioureas, which are prevalent motifs in biologically active compounds.

Amides: Beyond using acyl chlorides, amides can be formed by coupling the amine with a carboxylic acid. This reaction requires an activating agent, often referred to as a coupling reagent, to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.govluxembourg-bio.comacs.org

Ureas: Unsymmetrical ureas are efficiently synthesized by reacting the primary amine with an isocyanate (R-N=C=O). commonorganicchemistry.comwikipedia.org This addition reaction is typically rapid and does not require a catalyst. commonorganicchemistry.com Alternative methods involve the use of phosgene (B1210022) or its safer equivalents, which first react with the amine to form an isocyanate intermediate in situ. wikipedia.orgbeilstein-journals.org

Thioureas: Analogous to urea (B33335) formation, thioureas are readily prepared by the reaction of the primary amine with an isothiocyanate (R-N=C=S). nih.govgoogle.com Other methods include the condensation of the amine with carbon disulfide, which proceeds through a dithiocarbamate (B8719985) intermediate. nih.govorganic-chemistry.org

Table 2: Synthesis of Amides, Ureas, and Thioureas

| Product Type | Reagent 1 | Reagent 2 | Common Conditions |

| Amide | Carboxylic Acid | EDC / HOBt | Aprotic solvent (e.g., DMF, DCM) |

| Urea | Isocyanate | - | Aprotic solvent (e.g., THF, DCM), RT |

| Thiourea | Isothiocyanate | - | Aprotic solvent (e.g., THF), RT |

| Thiourea | Carbon Disulfide | Base (e.g., KOH) | Aqueous or mechanochemical |

Transformations Involving the Ketone Carbonyl

The ketone carbonyl group is an electrophilic center that can undergo reduction to alcohols or be converted into various other functional groups through condensation reactions.

Reduction to Alcohols and Amines

Reduction of the β-aminoketone core can yield valuable 1,3-amino alcohols or fully reduced amines.

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol, forming a 1,3-amino alcohol derivative, using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). acs.org The stereochemical outcome of this reduction can be controlled. Depending on the N-protecting group and the reducing agent used (e.g., samarium(II) iodide), it is possible to selectively obtain either the syn or anti diastereomer of the 1,3-amino alcohol. acs.orgnih.govnih.gov Furthermore, asymmetric reduction using chiral catalysts, such as chiral oxazaborolidines or transition metal complexes, can produce enantiomerically enriched amino alcohols, which are important chiral building blocks. researchgate.netrsc.orgresearchgate.net

Reduction to Amines: Reductive amination is a powerful method to convert a carbonyl group into an amine. wikipedia.org In this process, the ketone reacts with ammonia (B1221849) or a primary/secondary amine to form an imine or enamine intermediate, which is then reduced by an agent like H₂/Pd or NaBH₃CN to yield a new primary, secondary, or tertiary amine at that position. orgoreview.comnumberanalytics.com

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The ketone carbonyl carbon is susceptible to attack by various nucleophiles, leading to condensation products.

Condensation with Nitrogen Nucleophiles: The ketone can react with nitrogen-based nucleophiles like hydroxylamine (B1172632) (NH₂OH) to form an oxime, or with hydrazine (B178648) (NH₂NH₂) and its derivatives to form hydrazones. These reactions are typically catalyzed by acid and involve the elimination of a water molecule. In some cases, these condensation products can undergo further intramolecular cyclization to form novel heterocyclic systems.

Condensation with Oxygen and Carbon Nucleophiles: While simple condensation with alcohols to form ketals is possible, more complex reactions can occur with activated methylene (B1212753) compounds. For instance, in reactions analogous to the Knoevenagel or Gewald reactions, the ketone can condense with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base. These reactions can lead to the formation of highly functionalized, new heterocyclic rings, such as substituted pyridines or thiophenes, by a sequence of condensation and cyclization steps.

Derivatization at the Indoline (B122111) Moiety

The indoline ring itself offers opportunities for further functionalization at both the nitrogen atom and the aromatic ring.

N-Functionalization: The nitrogen atom of the indoline ring is a secondary amine and can undergo reactions typical of this functional group. It can be acylated with acyl chlorides, sulfonated with sulfonyl chlorides, or alkylated with alkyl halides. organic-chemistry.orgacs.orgnih.govproquest.comnih.gov For example, iridium-catalyzed N-alkylation of indolines using alcohols as alkylating agents has been reported as an environmentally friendly method. organic-chemistry.orgacs.org These modifications can significantly alter the electronic and steric properties of the molecule.

Aromatic Ring Substitution: The benzene (B151609) ring of the indoline moiety is susceptible to electrophilic aromatic substitution reactions. Depending on the directing effects of the existing substituents, electrophiles like nitronium ions (from HNO₃/H₂SO₄) or sulfonyl groups can be introduced at specific positions on the ring. For instance, copper-catalyzed direct sulfonylation at the C7 position of the indoline ring has been achieved. nih.gov These newly introduced functional groups can then serve as handles for further synthetic transformations, expanding the structural diversity of the derivatives.

N-Functionalization of the Indoline Nitrogen

The nitrogen atom of the indoline core in this compound is a key site for chemical modification. As a secondary amine incorporated into an amide-like structure (an N-acylindoline), its reactivity is influenced by the electron-withdrawing effect of the adjacent carbonyl group. Nevertheless, it remains amenable to a range of N-functionalization reactions, including N-alkylation and N-acylation, which are crucial for diversifying the molecular scaffold for various applications.

N-Alkylation:

N-alkylation of the indoline nitrogen introduces alkyl groups, which can modulate the steric and electronic properties of the molecule. Various catalytic systems have been developed for the N-alkylation of indoles and indolines, which are applicable to this compound. For instance, iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents has been demonstrated. researchgate.netresearchgate.net This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the indoline nitrogen to form an iminium intermediate, followed by reduction. Another approach involves the use of a dinuclear zinc-ProPhenol complex to catalyze the enantioselective N-alkylation of indoles with aldimines under mild conditions. nih.gov Copper-catalyzed N-alkylation using N-tosylhydrazones as the alkyl source has also been reported as an efficient method. rsc.org

N-Acylation:

N-acylation of the indoline nitrogen can be achieved using various acylating agents. While the use of reactive acyl chlorides is common, milder and more chemoselective methods have been developed. nih.gov Thioesters, in the presence of a base like cesium carbonate, can serve as stable acyl sources for the N-acylation of indoles. nih.gov Direct N-acylation with carboxylic acids is also possible using catalysts such as boric acid or a dicyclohexylcarbodiimide (B1669883) (DCC)/4-(dimethylamino)pyridine (DMAP) system, although the latter is more effective with electron-withdrawing groups on the indole (B1671886) ring. clockss.orgresearchgate.net A single-flask dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), provides an efficient route to N-acylindoles. nih.gov

Table 1: Selected Methods for N-Functionalization of Indoline Derivatives

| Reaction Type | Reagents and Conditions | Catalyst | Reference |

|---|---|---|---|

| N-Alkylation | Alcohols, K~2~CO~3~, TFE, 110 °C | Tricarbonyl(cyclohexadienyl)iron complex | researchgate.net |

| N-Alkylation | Aldimines, 4 Å MS, Toluene, 4 °C to rt | Dinuclear Zinc-ProPhenol complex | nih.gov |

| N-Alkylation | N-Tosylhydrazones, KOH, Toluene, 110 °C | CuI / Tri(p-tolyl)phosphine | rsc.org |

| N-Acylation | Thioesters, Cs~2~CO~3~, Xylene, 140 °C | None | nih.gov |

| N-Acylation | Carboxylic acids, Mesitylene, reflux | Boric acid | clockss.org |

| N-Acylation | Primary alcohols, NMO, 4 Å MS, CH~2~Cl~2~ | TPAP (catalytic) | nih.gov |

Dearomatization and Rearomatization Strategies

The indoline core of this compound, being an N-acylated indoline, is susceptible to dearomatization reactions. These transformations convert the planar aromatic system into a three-dimensional indoline scaffold, which is a common motif in many natural products and bioactive molecules. rsc.org

Dearomatization:

Visible-light-induced photoredox catalysis has emerged as a powerful tool for the dearomatization of indoles, particularly those with electron-withdrawing groups on the nitrogen. researchgate.netacs.orgspringernature.comnih.gov These reactions often involve a Giese-type radical addition to the C2=C3 double bond of the indole. The N-acyl group in this compound activates the indole nucleus for such transformations. For instance, photoredox-catalyzed dearomative annulation of N-acylindoles with various radical precursors can lead to the formation of fused and spiro-indoline structures. acs.org Similarly, dearomative hydrofunctionalization can introduce new substituents at the C2 and C3 positions. springernature.comnih.gov In some cases, dearomatization can be achieved using catalysts like Cu(OTf)₂ or TfOH, leading to polycyclic indolines. researchgate.net Asymmetric dearomatization reactions, often employing chiral catalysts, can provide enantioenriched indoline derivatives. rsc.orgdntb.gov.ua

Rearomatization:

The rearomatization of a dearomatized indoline ring can be a strategic step in a synthetic sequence to regenerate the indole core after other transformations have been carried out on the molecule. This process is often the thermodynamic driving force in certain catalytic cycles. nih.gov While specific rearomatization strategies for functionalized indolines are context-dependent, they generally involve elimination or oxidation reactions. For example, a base-induced elimination of a suitable leaving group from the indoline ring can lead to the restoration of the aromatic indole system. nih.gov Oxidative rearomatization using reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is also a common strategy. The choice of method would depend on the specific substituents present on the indoline ring of the dearomatized derivative of this compound.

Applications as a Precursor in Complex Molecule Synthesis

The presence of both a primary amine and a ketone functionality in the side chain of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems and molecules containing quaternary carbon centers.

Construction of Fused Heterocyclic Systems

The β-aminoketone moiety within this compound is a classic synthon for the construction of a wide variety of heterocyclic rings. The primary amino group can act as a nucleophile, while the ketone can act as an electrophile, allowing for intramolecular cyclizations or intermolecular reactions with other bifunctional reagents to form fused heterocyclic systems.

For example, condensation of the primary amino group with a suitable dicarbonyl compound or its equivalent can lead to the formation of various nitrogen-containing heterocycles. Reaction with β-ketoesters, for instance, could yield dihydropyridinone derivatives. Three-component reactions involving the β-aminoketone, an aldehyde, and another active methylene compound can also be envisaged to construct complex heterocyclic scaffolds. nih.govbeilstein-journals.org The synthesis of fused heterocycles often relies on the strategic reaction of synthons like β-aminoketones. researchgate.netrsc.org For instance, the reaction of a β-aminoketone with a cyanating agent could lead to the formation of aminopyridine derivatives, which can be further elaborated. The general reactivity of β-aminoketones in forming fused systems suggests that this compound would be a versatile starting material for generating novel indoline-fused heterocycles.

Table 2: Potential Heterocyclic Systems from β-Aminoketone Precursors

| Reactant(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|

| β-Dicarbonyl compounds | Dihydropyridinones, Pyridinones | Condensation/Cyclization |

| Aldehydes and active methylene compounds | Substituted Pyridines | Hantzsch-type reaction |

| Isothiocyanates | Dihydropyrimidinethiones | Cyclocondensation |

| Cyanamides | Aminopyrimidines | Cyclocondensation |

Explorations of Molecular Interactions in Biological Systems Research Focus

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding (in vitro, non-clinical)

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, offering essential understanding of the correlation between a compound's chemical structure and its biological effects. For indole (B1671886) and indoline (B122111) derivatives, comprehensive SAR studies have been instrumental in elucidating their interactions with various biological targets.

Monoamine Transporter Inhibition: A notable area of research has been on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols as inhibitors of monoamine reuptake. These studies aimed to enhance the potency for the norepinephrine (B1679862) transporter (NET) while maintaining or improving selectivity over the serotonin (B10506) transporter (SERT). nih.gov Key SAR findings from this research include:

Influence of Phenyl Ring Substitution: Modifications made to the 3-phenyl group were found to modulate the compound's activity.

Role of the Indole Moiety: Alterations to the indole structure also proved to be a significant factor in adjusting potency and selectivity. nih.gov

Discovery of Potent and Selective Inhibitors: This line of inquiry successfully led to the identification of compounds with high affinity for NET. One particular compound, for example, exhibited an IC50 value of 4 nM for NET inhibition and demonstrated an 86-fold selectivity over SERT. nih.gov

SAR Insights for Monoamine Transporter Inhibitors

| Compound Modification | Effect on Biological Activity | Reference |

|---|---|---|

| Substitution on the 3-phenyl group | Modulates potency and selectivity for NET and SERT | nih.gov |

| Substitution on the indole moiety | Influences binding affinity to monoamine transporters | nih.gov |

Cannabinoid Receptor Ligands: The indole scaffold is also a fundamental element in the design of synthetic cannabinoids. SAR studies focusing on indole- and pyrrole-derived cannabinoids have identified key structural requirements for binding to the CB1 receptor. limef.comnih.gov

Critical Side Chain Length: The length of the carbon chain at a specific position on the molecule is crucial for both receptor affinity and in vivo activity. Optimal activity is generally observed with chains containing four to six carbon atoms, whereas compounds with shorter chains are typically inactive. limef.comnih.gov

Importance of the Heterocyclic Core: In comparative studies, pyrrole-derived cannabinoids were consistently less potent than their corresponding indole counterparts, highlighting the importance of the indole core for effective CB1 receptor interaction. limef.comnih.gov

Anti-HIV Activity: Indole-based compounds have been successfully developed as HIV-1 fusion inhibitors that act by targeting the gp41 protein. nih.govacs.org SAR studies have been directed at optimizing this scaffold to improve its antiviral efficacy.

Impact of Molecular Shape and Linkage: The manner in which indole rings are connected within a molecule significantly affects its activity. For bis-indole compounds, a 6-6' linkage was determined to be more effective than 5-6', 6-5', or 5-5' linkages. nih.gov

Role of Substitutions: The introduction of various substituents onto the indole rings and the strategic replacement of an indole ring with other heterocyclic systems, such as benzimidazole (B57391), have been explored to enhance potency. nih.govacs.org Some of these structural modifications have yielded compounds with submicromolar activity against HIV fusion. nih.govacs.org

SAR of Indole-Based Anti-HIV Agents

| Structural Feature | Impact on Anti-HIV Activity | Reference |

|---|---|---|

| Bis-indole Linkage | A 6-6' linkage is favored for higher activity | nih.gov |

| Substitution on Aromatic Rings | Can improve binding affinity and in vitro potency | nih.govacs.org |

| Replacement of Indole Ring | The use of benzimidazole can modulate activity | nih.govacs.org |

Diverse Biological Targets: The versatility of the indole scaffold has led to its investigation against a wide array of other biological targets:

GPR40 Agonists: A series of indole-5-propanoic acid derivatives were synthesized and assessed for their ability to activate GPR40, a target for the treatment of type 2 diabetes. Specific substitutions on the indole ring resulted in the identification of potent agonists. nih.gov

Ligands for α-Synuclein Aggregates: Cyano-substituted indole derivatives have been designed as potential imaging agents for α-synuclein fibrils, which are pathological hallmarks of Parkinson's disease. The length of the π-conjugated system and the placement of substituents were systematically altered to achieve high binding affinity. acs.org

Anti-inflammatory Agents: Fused pyrrole (B145914) derivatives that incorporate an indole moiety have demonstrated significant in vivo anti-inflammatory activity, with some compounds showing efficacy on par with established drugs like indomethacin and ibuprofen . researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of amino ketones is a significant area of research in organic and medicinal chemistry due to their value as versatile building blocks. rsc.orgrsc.orgnih.gov Future research into 3-Amino-1-(indolin-1-yl)propan-1-one would benefit from the development of novel, efficient, and stereoselective synthetic routes.

Current methodologies for synthesizing α-amino ketones often involve nucleophilic substitution, electrophilic amination of enolates, or the use of pre-functionalized starting materials. rsc.orgresearchgate.net A promising avenue for exploration would be the development of one-pot synthesis protocols, which improve atom economy and reduce reaction steps. researchgate.net For instance, aza-Michael addition reactions or Mannich-type reactions could be adapted for the synthesis of β-amino ketones like the title compound. researchgate.net

Furthermore, catalytic methods, including those using palladium, copper, or rhodium, have become central to modern organic synthesis and could be applied here. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, for example, are well-established for creating C-N bonds and could be adapted for the synthesis of N-aryl β-amino ketones. nih.govresearchgate.net Exploring metal-free catalytic systems would also align with the principles of green and sustainable chemistry. nih.gov

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Starting Materials | Key Features |